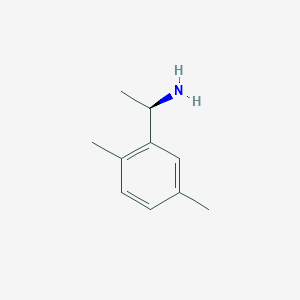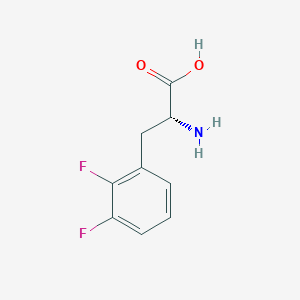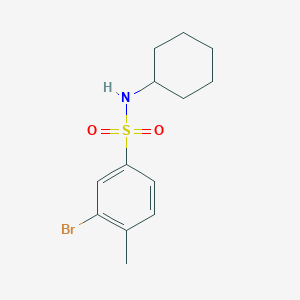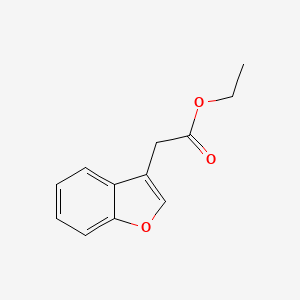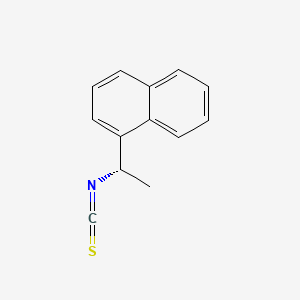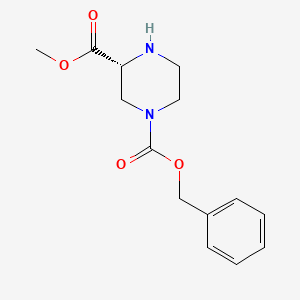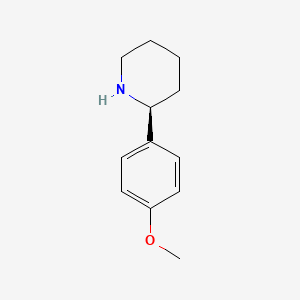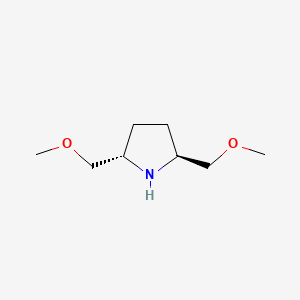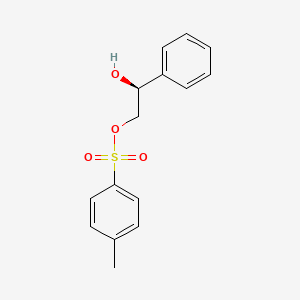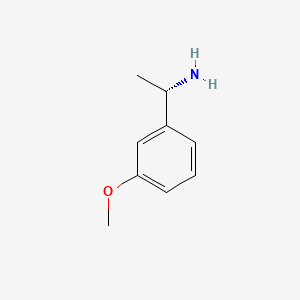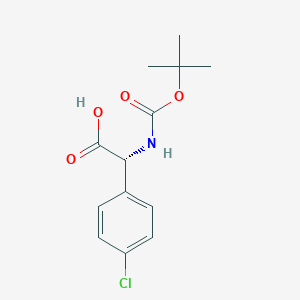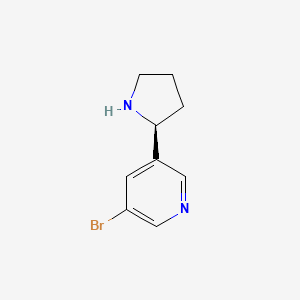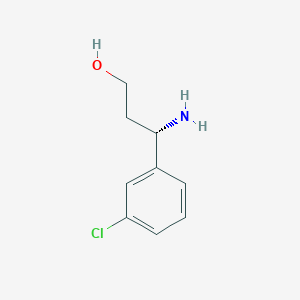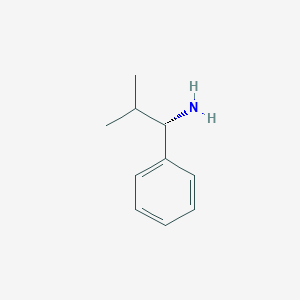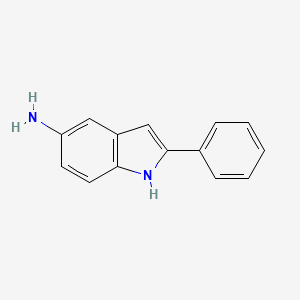
2-phenyl-1H-indol-5-amine
Overview
Description
2-Phenyl-1H-indol-5-amine is an organic compound with the molecular weight of 208.26 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound is used in various chemical reactions and has potential biological applications .
Synthesis Analysis
The synthesis of 2-phenyl-1H-indol-5-amine involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-indol-5-amine is represented by the linear formula C14H12N2 . The InChI code for the compound is 1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo . The compound also exhibits reactivity in the presence of aryl halides .Physical And Chemical Properties Analysis
2-Phenyl-1H-indol-5-amine is a solid at room temperature . It has a molecular weight of 208.26 . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Certain 2-Phenyl Indole Derivatives have shown significant anti-inflammatory activity .
- Method : The compounds were synthesized and their anti-inflammatory activity was tested in vivo .
- Results : The compound 1-(4-chlorobenzyl)-2-(4 (methylsulfonyl)phenyl)-1H-indole showed 90.5% anti-inflammatory activity .
-
Anticancer Activity
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been reported to have antimicrobial activity .
- Method : These compounds are synthesized and their antimicrobial activity is tested against various microorganisms .
- Results : Several indole derivatives have shown significant activity against a range of bacteria and fungi .
-
Organic Light Emitting Diodes (OLEDs)
-
Anti-fungal Agent
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Indole derivatives have been reported to have antidiabetic activity .
- Method : These compounds are synthesized and their antidiabetic activity is tested in vitro .
- Results : Several indole derivatives have shown significant activity against a range of diabetes models .
-
Antimalarial Activity
- Field : Parasitology
- Application : Indole derivatives have been reported to have antimalarial activity .
- Method : These compounds are synthesized and their antimalarial activity is tested against various strains of Plasmodium .
- Results : Several indole derivatives have shown significant activity against a range of malaria parasites .
-
Anticholinesterase Activities
- Field : Neurology
- Application : Indole derivatives have been reported to have anticholinesterase activities .
- Method : These compounds are synthesized and their anticholinesterase activities are tested in vitro .
- Results : Several indole derivatives have shown significant activity against a range of cholinesterase enzymes .
-
Antitubercular Activity
- Field : Infectious Diseases
- Application : Indole derivatives have been reported to have antitubercular activity .
- Method : These compounds are synthesized and their antitubercular activity is tested against various strains of Mycobacterium tuberculosis .
- Results : Several indole derivatives have shown significant activity against a range of tuberculosis bacteria .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Indole derivatives have been reported to have antioxidant activity .
- Method : These compounds are synthesized and their antioxidant activity is tested in vitro .
- Results : Several indole derivatives have shown significant activity against a range of oxidative stress models .
-
Anti-HIV Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-indol-5-amine | |
CAS RN |
6855-64-7 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

